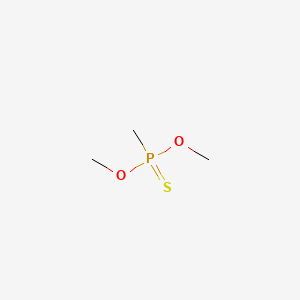
Phosphonothioic acid, methyl-, O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O,O-dimethyl ester is an organophosphorus compound with the molecular formula C3H9O2PS and a molecular weight of 140.141 g/mol . It is also known by its CAS Registry Number 681-06-1 . This compound is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to a sulfur atom and two methoxy groups.
Méthodes De Préparation
The synthesis of phosphonothioic acid, methyl-, O,O-dimethyl ester typically involves the reaction of dimethyl phosphite with sulfur or sulfur-containing reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Phosphonothioic acid, methyl-, O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonothioate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, methyl-, O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonothioate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Phosphonothioic acid, methyl-, O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphonothioic acid, O,O-diethyl ester: This compound has ethoxy groups instead of methoxy groups, resulting in different chemical and physical properties.
Phosphorochloridothioic acid, O,O-dimethyl ester: This compound contains a chlorine atom bonded to the phosphorus atom, which affects its reactivity and applications.
Propriétés
Numéro CAS |
681-06-1 |
|---|---|
Formule moléculaire |
C3H9O2PS |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
dimethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-4-6(3,7)5-2/h1-3H3 |
Clé InChI |
BHFOAIMSKFAWOU-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


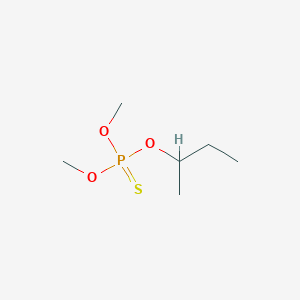
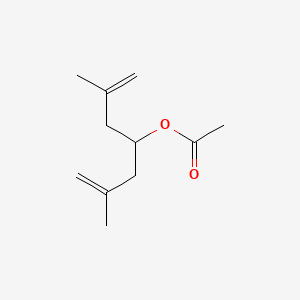
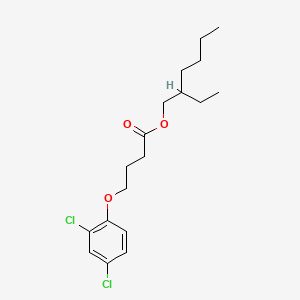
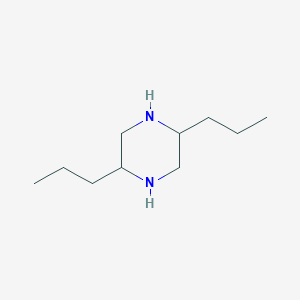

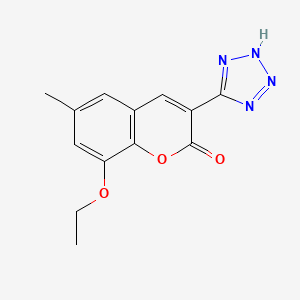


![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
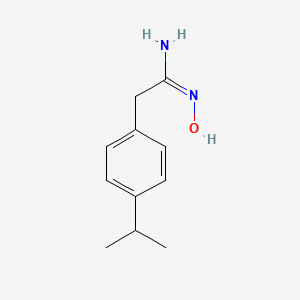
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
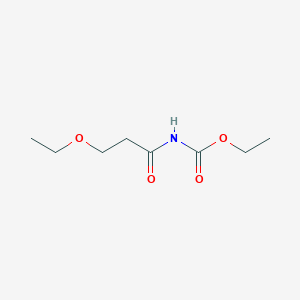
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
